molecular formula C14H22OSe B14654252 2-Octanol, 1-(phenylseleno)- CAS No. 52954-45-7

2-Octanol, 1-(phenylseleno)-

Katalognummer: B14654252
CAS-Nummer: 52954-45-7
Molekulargewicht: 285.29 g/mol
InChI-Schlüssel: SBCFFISWKUZABD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Octanol, 1-(phenylseleno)- is an organic compound that belongs to the class of secondary alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of an octane chain, with a phenylseleno group (-SePh) attached to the first carbon

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Octanol, 1-(phenylseleno)- typically involves the reaction of 2-octanol with phenylselenyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the phenylselenyl chloride. The general reaction scheme is as follows:

2-Octanol+PhSeCl2-Octanol, 1-(phenylseleno)-+HCl\text{2-Octanol} + \text{PhSeCl} \rightarrow \text{2-Octanol, 1-(phenylseleno)-} + \text{HCl} 2-Octanol+PhSeCl→2-Octanol, 1-(phenylseleno)-+HCl

Industrial Production Methods

Industrial production of 2-Octanol, 1-(phenylseleno)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure maximum conversion and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Octanol, 1-(phenylseleno)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The phenylseleno group can be reduced to form a selenide.

    Substitution: The phenylseleno group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as thiols or amines can be used to replace the phenylseleno group.

Major Products Formed

    Oxidation: Formation of 2-octanone or 2-octanal.

    Reduction: Formation of 2-octanol, 1-(phenylseleno)- selenide.

    Substitution: Formation of 2-octanol derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

2-Octanol, 1-(phenylseleno)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organoselenium compounds.

    Biology: Studied for its potential antioxidant properties and its role in biological systems.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 2-Octanol, 1-(phenylseleno)- involves its interaction with various molecular targets and pathways. The phenylseleno group can undergo redox reactions, influencing the oxidative state of biological systems. This can lead to the modulation of cellular signaling pathways, enzyme activities, and gene expression. The hydroxyl group can also participate in hydrogen bonding and other interactions, affecting the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Octanol: Lacks the phenylseleno group, making it less reactive in certain chemical reactions.

    1-Octanol: Has the hydroxyl group on the first carbon, leading to different chemical properties and reactivity.

    Phenylselenol: Contains the phenylseleno group but lacks the octanol backbone.

Uniqueness

2-Octanol, 1-(phenylseleno)- is unique due to the presence of both the hydroxyl and phenylseleno groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Eigenschaften

CAS-Nummer

52954-45-7

Molekularformel

C14H22OSe

Molekulargewicht

285.29 g/mol

IUPAC-Name

1-phenylselanyloctan-2-ol

InChI

InChI=1S/C14H22OSe/c1-2-3-4-6-9-13(15)12-16-14-10-7-5-8-11-14/h5,7-8,10-11,13,15H,2-4,6,9,12H2,1H3

InChI-Schlüssel

SBCFFISWKUZABD-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC(C[Se]C1=CC=CC=C1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.